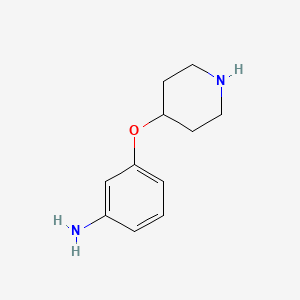

3-(Piperidin-4-yloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-piperidin-4-yloxyaniline |

InChI |

InChI=1S/C11H16N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7,12H2 |

InChI Key |

PNNYQXOCKRCWRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Piperidin 4 Yloxy Aniline and Analogues

Established Synthetic Routes to the Core Scaffold

The synthesis of the 3-(piperidin-4-yloxy)aniline scaffold is primarily achieved through the formation of an ether linkage between a piperidine (B6355638) precursor and a phenyl precursor, followed by the transformation of a functional group into the aniline (B41778) amine.

A prevalent method involves the nucleophilic substitution reaction between a protected 4-hydroxypiperidine (B117109) and an activated nitrobenzene (B124822) derivative, such as 1-fluoro-3-nitrobenzene (B1663965). The resulting nitro-substituted intermediate is then subjected to a reduction reaction to yield the final aniline product. For instance, the analogue 4-(Piperidin-4-yloxy)aniline is synthesized by reacting 4-piperidinol with 2-fluoro-4-nitroanisole. vulcanchem.com A common protecting group for the piperidine nitrogen during this synthesis is the tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step.

A more advanced, three-step asymmetric process has been developed to produce enantioenriched 3-substituted piperidines from pyridine (B92270). nih.gov This method involves:

Partial reduction of the pyridine ring.

A rhodium-catalyzed asymmetric reductive Heck reaction using aryl, heteroaryl, or vinyl boronic acids. nih.gov

A final reduction step to yield the saturated piperidine ring. nih.gov

This strategy provides access to a wide array of chiral 3-substituted piperidines, including the core structures of clinically relevant molecules like Niraparib. nih.gov

Key Precursors and Starting Materials

The selection of appropriate starting materials is critical for the successful synthesis of the target scaffold. Based on the established routes, key precursors include:

Piperidine Precursors :

tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) is a widely used starting material. The Boc group serves to protect the piperidine nitrogen, preventing side reactions, and can be readily removed later. nih.govcsic.es

Pyridine itself can be a precursor in more complex catalytic routes that build the substituted piperidine ring. nih.gov

Aniline/Phenyl Precursors :

For ether synthesis routes, 1-fluoro-3-nitrobenzene is a common choice, where the fluorine atom is displaced by the oxygen of the piperidinol, and the nitro group is later reduced to the aniline.

3-Aminophenol or its derivatives can also be used.

In catalytic cross-coupling reactions, sp²-hybridized boronic acids are key starting materials to introduce the aryl group. nih.gov

Analogous Syntheses Precursors :

The synthesis of the positional isomer, 4-(piperidin-3-yl)aniline, utilizes precursors like 3-(4-nitrophenyl)pyridine (B1584840) and a 3-halogenated propylene (B89431) to form a quaternary ammonium (B1175870) salt intermediate which is subsequently reduced. smolecule.com

A table summarizing key precursors is provided below.

Table 1: Key Precursors for this compound and Analogues| Precursor Type | Example Compound | Synthetic Route Application |

|---|---|---|

| Piperidine | N-Boc-4-hydroxypiperidine | Williamson Ether Synthesis |

| Piperidine | Pyridine | Rh-catalyzed Asymmetric Synthesis |

| Phenyl | 1-Fluoro-3-nitrobenzene | Williamson Ether Synthesis |

| Phenyl | Arylboronic Acids | Rh-catalyzed Asymmetric Synthesis |

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is essential for maximizing yield and purity. For the Williamson ether synthesis, key variables include the base, solvent, and temperature. Strong bases like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to deprotonate the hydroxyl group of the piperidinol.

Catalytic systems are central to modern synthetic strategies. In the asymmetric synthesis of 3-substituted piperidines from pyridine, a rhodium catalyst is crucial for the key carbometalation step. nih.gov The choice of ligand associated with the metal center can control the stereoselectivity of the reaction. nih.gov For the synthesis of related piperidine analogues, palladium on carbon (Pd/C) is a common catalyst for hydrogenation steps, such as the reduction of a nitro group or the saturation of a pyridine ring. smolecule.com

Microwave-assisted synthesis has emerged as a technique to accelerate reactions and improve yields, particularly for substrates with steric hindrance. The optimization process may involve screening various solvents, bases, and catalysts, and adjusting temperature and reaction time. researchgate.net For example, in some piperidine syntheses, switching from THF to DMF or using bases like triethylamine (B128534) (Et3N) or cesium carbonate (Cs2CO3) has been shown to significantly improve product yields. researchgate.net

Table 2: Optimization of Catalytic Systems for Piperidine Synthesis

| Reaction Type | Catalyst System | Key Observations | Reference |

|---|---|---|---|

| Asymmetric Carbometalation | Rh-catalyst with chiral ligand | Provides high yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | nih.gov |

| Hydrogenation/Reduction | Palladium on carbon (Pd/C) | Effective for nitro group reduction and pyridine ring saturation. | smolecule.com |

| C-H Functionalization | Rh₂(R-TPPTTL)₄ | Highly diastereoselective for C2 functionalization of N-Bs-piperidine. | nih.gov |

| A³ Coupling | CuFe₂O₄ Nanoparticles | Excellent catalytic activity for synthesizing propargylamine (B41283) derivatives. | researchgate.net |

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, reducing waste and saving time. While a specific MCR for this compound is not prominently documented, strategies for constructing highly functionalized piperidines are well-established and could be adapted.

One such strategy involves the one-pot reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes, often using nano-crystalline solid acid catalysts like nano-sulfated zirconia. bas.bg This approach offers mild reaction conditions and easy work-up. bas.bg Another example is the A³ coupling reaction, which combines an aldehyde, an amine (like piperidine), and an alkyne to form propargylamine derivatives, often catalyzed by copper-based systems. researchgate.net

Tandem reactions, where a sequence of reactions occurs in a single pot, are also valuable. For example, ZrOCl₂·8H₂O has been used to catalyze tandem reactions of aromatic aldehydes with amines and acetoacetic esters to create functionalized piperidine scaffolds. growingscience.com These one-pot strategies highlight the potential for developing more streamlined and environmentally friendly routes to complex piperidine-containing molecules. bas.bggrowingscience.com

Functional Group Interconversions and Derivatization Approaches

Once the core this compound scaffold is synthesized, its functional groups—the aniline and the piperidine ring—can be further modified to create a library of analogues for various research applications.

Modification of the Aniline Moiety

The primary amine of the aniline group is a versatile handle for derivatization. Standard functional group interconversions can be applied to introduce a wide range of substituents.

Acylation : The aniline nitrogen can readily react with acyl chlorides or anhydrides to form amides. smolecule.com This transformation is useful for introducing carbonyl-containing moieties.

N-Alkylation : The aniline can undergo alkylation reactions. For instance, direct dimethylation can be achieved using reagents like iodomethane (B122720) in the presence of a base. nih.gov The synthesis of mono-N-methylated anilines can be more complex, sometimes requiring a protection-methylation-deprotection sequence. nih.gov

Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and biological activity of the molecule.

Nucleophilic Aromatic Substitution : The aniline ring itself, if appropriately activated, can participate in substitution reactions.

These modifications allow for the systematic exploration of structure-activity relationships by altering the properties of the aniline portion of the molecule.

Functionalization Strategies for the Piperidine Ring System

The piperidine ring offers two primary sites for modification: the nitrogen atom and the carbon backbone.

N-Functionalization : If the piperidine nitrogen is secondary (i.e., unprotected), it can be readily functionalized. A common strategy involves synthesizing the core scaffold with a Boc-protected piperidine, followed by deprotection using an acid like trifluoroacetic acid (TFA). csic.es The resulting free secondary amine can then be reacted with various electrophiles:

N-Acylation : Reaction with acyl chlorides or chloroformates yields amides or carbamates, respectively. csic.es

N-Alkylation : Reductive amination or reaction with alkyl halides introduces alkyl groups.

N-Arylation : Buchwald-Hartwig amination can be used to attach aryl groups.

C-H Functionalization : Direct functionalization of the piperidine ring's C-H bonds is a powerful and modern strategy for creating analogues that are difficult to access through traditional ring synthesis. nih.govmdpi.com Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can achieve site-selective functionalization. nih.gov The position of the functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov This method allows for the precise installation of groups at specific positions on the carbon skeleton of the piperidine ring. nih.govnih.gov

Exploration of Ether Linkage Modifications

The ether linkage in this compound is a key structural feature that influences the compound's pharmacological properties. Researchers have explored various modifications of this linkage to optimize bioactivity and pharmacokinetic profiles. These modifications often involve altering the nature of the groups attached to the ether oxygen, as well as the length and composition of the linker itself.

One common strategy involves the Mitsunobu reaction, which allows for the formation of the ether bond under mild conditions. nih.gov For instance, a protected 4-hydroxypiperidine can be reacted with a substituted phenol (B47542) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) to yield the desired ether. nih.gov This method is versatile and tolerates a wide range of functional groups on both the piperidine and the aromatic ring.

Another approach is the Williamson ether synthesis, where an alkoxide, generated from a substituted phenol, reacts with a piperidine derivative bearing a suitable leaving group, such as a tosylate or a halide. While effective, this method may require harsher conditions compared to the Mitsunobu reaction.

Modifications to the linker can include the introduction of different alkyl or aryl groups. For example, replacing the direct ether linkage with a methyl ether linkage has been explored in the synthesis of related compounds. This can be achieved by using a haloalkyl ether as the linking agent. These modifications can impact the molecule's flexibility, lipophilicity, and ability to interact with biological targets.

The following table summarizes some of the explored modifications to the ether linkage and the synthetic methods employed:

| Modification | Synthetic Method | Starting Materials | Key Reagents |

| Aryl Ether Formation | Mitsunobu Reaction | 4-Hydroxypiperidine derivative, Substituted Phenol | DEAD, PPh3 |

| Alkyl Ether Formation | Williamson Ether Synthesis | 4-Hydroxypiperidine, Haloalkylether | NaH or K2CO3 |

| Methyleneoxy Linkage | Etherification | tert-butyl 4-hydroxypiperidine-1-carboxylate, Brominated derivative | - |

This table is generated based on data from the text and is not exhaustive.

The choice of synthetic route and the specific modifications to the ether linkage are crucial for tailoring the properties of this compound analogues for specific therapeutic applications.

Stereochemical Considerations and Enantioselective Synthesis

The piperidine ring in this compound contains a chiral center at the C4 position, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry of this center is often critical for biological activity, as one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Several strategies have been employed to achieve the synthesis of enantiomerically pure or enriched piperidine derivatives. These methods can be broadly categorized into:

Chiral Resolution: This classical approach involves the separation of a racemic mixture of the final compound or a key intermediate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid, followed by separation through crystallization. derpharmachemica.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Asymmetric Synthesis from Chiral Precursors: This strategy utilizes a starting material that is already enantiomerically pure. For example, the synthesis can begin with a chiral amino acid or another readily available chiral building block, which is then elaborated into the desired piperidine ring.

Catalytic Asymmetric Synthesis: This is a highly efficient approach that uses a chiral catalyst to induce stereoselectivity in a key reaction step. For instance, asymmetric hydrogenation of a prochiral precursor, such as a tetrahydropyridine, using a chiral metal catalyst (e.g., Rhodium or Iridium-based) can provide the desired enantiomer in high yield and enantiomeric excess. snnu.edu.cnmdpi.com Chiral phosphoric acids have also been utilized as catalysts in enantioselective Povarov reactions to construct chiral tetrahydroquinolines, which can be precursors to piperidines. pkusz.edu.cn

The following table highlights some of the enantioselective methods used in the synthesis of chiral piperidines:

| Method | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent. derpharmachemica.com | Yield limited to 50% for the desired enantiomer. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively reduce a prochiral precursor. snnu.edu.cnmdpi.com | High enantioselectivity and yield can be achieved. |

| Chiral Phosphoric Acid Catalysis | Enantioselective cyclization reactions to form chiral heterocyclic scaffolds. pkusz.edu.cn | Can create multiple stereocenters in a single step. |

| Biocatalysis | Use of enzymes or whole-cell biocatalysts for stereoselective transformations. derpharmachemica.com | Environmentally friendly and highly selective. derpharmachemica.com |

This table is generated based on data from the text and is not exhaustive.

The development of robust and efficient enantioselective synthetic routes is a continuous area of research, driven by the need for stereochemically pure pharmaceutical agents. The ability to selectively synthesize either the (R) or (S) enantiomer of this compound and its analogues is crucial for understanding their structure-activity relationships and for the development of safer and more effective drugs.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "3-(Piperidin-4-yloxy)aniline." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.

In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) ring exhibit characteristic shifts in the downfield region. Protons ortho to the amino group will appear at a different chemical shift compared to those meta and para, influenced by the electron-donating nature of the amine. The protons on the piperidine (B6355638) ring and the proton attached to the ether-linked carbon will have distinct signals in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal neighboring proton interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.0 - 7.5 | 100 - 150 |

| Piperidine C-H (adjacent to N) | 2.5 - 3.5 | 40 - 55 |

| Piperidine C-H (other) | 1.5 - 2.5 | 20 - 40 |

| C-O-CH | 4.0 - 5.0 | 65 - 80 |

| NH ₂ | 3.0 - 5.0 (broad) | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound." By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight, confirming the compound's identity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. For "this compound" (C₁₁H₁₆N₂O), the expected monoisotopic mass would be calculated and compared to the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain insights into the compound's structure. Common fragmentation pathways for this molecule would likely involve cleavage of the ether bond and fragmentation of the piperidine ring. This fragmentation data serves as a structural fingerprint, further confirming the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound." The molecule will absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

Key characteristic absorption bands for "this compound" would include:

N-H stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. vscht.cz

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the region of 1000-1300 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

N-H bending: The N-H bending vibration of the primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Piperidine Ring | C-H Stretch | < 3000 |

| Ether (-C-O-C-) | C-O Stretch | 1000 - 1300 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of "this compound" and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile compounds like "this compound." A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. sielc.comnih.gov

The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the aniline chromophore absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For many research applications, a purity of >95% is often required. preprints.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be used for the analysis of "this compound," particularly for assessing its purity and for separating it from volatile impurities. epa.gov The compound would need to be sufficiently volatile and thermally stable to be analyzed by GC. A capillary column, such as an Equity-5 or HP-5MS, would be used with an inert carrier gas like helium. cmbr-journal.com

The sample is injected into a heated port, vaporized, and carried through the column where separation occurs based on the components' boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for comprehensive analysis. cmbr-journal.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 3-(Piperidin-4-yloxy)aniline. researchgate.netacs.org These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction capabilities. researchgate.net

DFT studies can determine the optimized molecular geometry, bond lengths, and angles, revealing the most stable three-dimensional arrangement of the atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. worldscientific.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Furthermore, QM methods are used to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface. bohrium.com This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule will interact with biological targets through electrostatic forces, hydrogen bonds, and other non-covalent interactions.

Table 1: Representative Quantum Mechanical Properties Calculated for Aniline (B41778) Derivatives Note: This table presents typical data obtained from QM calculations for related compounds, as specific experimental values for this compound are not publicly available. The values are illustrative of the parameters derived from such studies.

| Parameter | Typical Calculated Value/Range | Significance |

|---|---|---|

| HOMO Energy | -5 to -6 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3 to 5 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 2 to 4 Debye | Measures molecular polarity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.net For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the dynamics of their interactions with biological targets. nih.govmdpi.com

Conformational analysis is a key application of MD. The piperidine (B6355638) ring in the scaffold is known for its conformational flexibility, which can significantly influence its ability to bind to a target protein. MD simulations can explore the potential conformations (e.g., chair, boat, twist-boat) of the piperidine ring and the rotational freedom around the ether linkage and the aniline group. This helps identify the low-energy, biologically relevant conformations.

When a ligand is docked into a protein's binding site, MD simulations are used to assess the stability of the predicted binding pose. mdpi.com By simulating the ligand-protein complex in a solvated environment at physiological temperature and pressure, researchers can observe whether the key interactions are maintained over time, providing a more realistic and dynamic picture of the binding event than static docking alone. researchgate.netnih.gov

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.com This method is widely used to screen virtual libraries of compounds against a protein target and to understand the structural basis of ligand-receptor binding. frontiersin.orgpreprints.org For derivatives of the this compound scaffold, docking studies can predict how they fit into the active site of enzymes like kinases or receptors.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. jbcpm.com The results can reveal key interactions, such as:

Hydrogen bonds: The aniline nitrogen and the piperidine nitrogen are potential hydrogen bond donors, while the ether oxygen can act as an acceptor.

Hydrophobic interactions: The phenyl ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding site. tandfonline.com

Pi-stacking: The aromatic phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These predicted interactions are crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective inhibitors. frontiersin.orgfrontiersin.org

Predictive Modeling of Molecular Descriptors Relevant to Biological Interactions

Computational models can quickly calculate a range of molecular descriptors for compounds like this compound. These descriptors are numerical values that encode different aspects of a molecule's structure and are used to predict its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity (T). worldscientific.comresearchgate.net

Commonly calculated descriptors include molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. jbcpm.com These are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness" and predict its potential for oral bioavailability. worldscientific.com

Table 2: Predicted Molecular Descriptors for this compound Note: Values are computed from publicly available chemical databases and predictive models.

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 192.26 g/mol | < 500 | Yes |

| LogP (Octanol-water partition coefficient) | ~1.8 - 2.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (amine and piperidine NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (ether oxygen and aniline N) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | ~47.4 Ų | < 140 Ų | Yes |

These in silico ADMET predictions help prioritize which derivatives of the scaffold should be synthesized and tested, saving significant resources by flagging compounds with likely poor pharmacokinetic profiles early in the discovery process. researchgate.net

Structure-Based and Ligand-Based Drug Design Principles Applied to the Chemical Compound Scaffold

The this compound scaffold is a valuable starting point for both structure-based and ligand-based drug design strategies. nih.gov The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component found in numerous pharmaceuticals and is known to impart favorable properties like improved bioavailability. mdpi.comresearchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), SBDD can be applied. Docking simulations and MD are used to visualize how the this compound core fits into the target's binding site. nih.gov This knowledge allows chemists to design specific modifications to the scaffold—adding or changing functional groups—to enhance binding affinity and selectivity by forming new, favorable interactions with the protein.

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are used. These strategies rely on the knowledge of other molecules that bind to the target of interest. By analyzing a set of known active compounds, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound scaffold can then be modified to better match this pharmacophore, guiding the design of new, potentially active molecules.

The versatility of this scaffold, with its combination of an aromatic ring, a flexible piperidine linker, and reactive amine and ether groups, makes it highly amenable to these computational design strategies for developing targeted therapeutics. smolecule.com

Pre Clinical Investigational Frameworks for Biological Target Engagement

Investigation of Molecular Interaction Mechanisms

The initial stages of preclinical investigation for derivatives of 3-(Piperidin-4-yloxy)aniline involve a detailed examination of their interactions with specific biological macromolecules. This is fundamental to understanding their mechanism of action and optimizing their therapeutic potential. The piperidine (B6355638) moiety, in particular, is noted for its potential to enhance binding affinity to various receptors and enzymes. evitachem.com

Receptor Binding Studies and Ligand Affinity Quantification (e.g., Radioligand Displacement Assays)

Derivatives built upon the this compound scaffold have been extensively evaluated for their ability to bind to various receptors, a key determinant of their pharmacological profile. For instance, certain aniline (B41778) derivatives containing a piperidine ring have been investigated for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors, which is relevant for the development of antipsychotic drugs.

In the pursuit of dual-acting ligands, a series of piperidine derivatives were designed and evaluated for their affinity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov Radioligand binding assays are a standard method for these investigations. These assays quantify the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor. The results are typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Studies have shown that modifications to the this compound core structure significantly impact receptor affinity. For example, the presence of an unsubstituted piperidine ring was found to be influential for high affinity at the human H3 receptor (hH3R). nih.gov In one study, an aniline derivative (compound 7) showed a high affinity for both H3R and σ1R, with a notable selectivity for σ2 over σ1 receptors. nih.govacs.org

Table 1: Receptor Binding Affinity of a Selected this compound Derivative

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Aniline Derivative 7 | Histamine H3 | - |

| Sigma-1 (σ1) | 4.8 | |

| Sigma-2 (σ2) | 116 |

Data sourced from studies on dual histamine H3 and sigma-1 receptor ligands. nih.govacs.org

Enzyme Inhibition Kinetic Analysis and Modulatory Profiles

The this compound scaffold is integral to the synthesis of potent enzyme inhibitors. Derivatives have been developed to target a variety of enzymes implicated in disease, including kinases, demethylases, and hydrolases.

One area of focus has been the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for non-small cell lung cancer (NSCLC). A series of 1,3,5-triazine (B166579) derivatives incorporating a substituted aniline moiety were synthesized and evaluated for their inhibitory activity against the EML4-ALK fusion protein. jst.go.jp Compound 14a from this series, identified as ASP3026, emerged as a potent and selective ALK inhibitor. jst.go.jp In another study, derivatives of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, such as Ceritinib, have shown significant anti-tumor activity by inhibiting ALK.

The scaffold has also been utilized to create inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in certain cancers. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure, a related scaffold, were found to be potent LSD1 inhibitors, with Ki values as low as 29 nM. nih.gov Enzyme kinetic studies revealed that these compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.gov

Furthermore, derivatives have been explored as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. Selected compounds were assessed for their ability to inhibit the ATP hydrolysis activity of the NLRP3 enzyme in vitro. mdpi.com

Table 2: Enzyme Inhibition Data for Selected Derivatives

| Derivative Class | Target Enzyme | Key Compound | Inhibition Metric |

|---|---|---|---|

| 1,3,5-Triazine Derivatives | EML4-ALK | ASP3026 (14a) | IC50 = 7.9 nM |

| 3-(piperidin-4-ylmethoxy)pyridine | LSD1 | Compound 5 | Ki = 2.3 µM |

Data sourced from studies on ALK and LSD1 inhibitors. jst.go.jpnih.gov

Analysis of Protein-Ligand Complex Formation

Understanding how these compounds bind to their target proteins at an atomic level is crucial for structure-based drug design. Molecular docking and X-ray crystallography are the primary techniques used for this purpose.

Molecular docking simulations have been employed to predict the binding modes of this compound derivatives with their target proteins. For instance, docking studies with LSD1 inhibitors suggested a possible binding mode where they act as competitive inhibitors. nih.gov Similarly, computational simulations were used to model the interaction of NLRP3 inhibitors with the inactive state of the protein, suggesting a potential binding mechanism. mdpi.com Docking analyses of other piperidine derivatives have helped identify key amino acid residues involved in the interaction at the binding pocket of target proteins. researchgate.net

These computational models provide valuable insights that guide the synthesis of new analogues with improved affinity and selectivity. The piperidine ring is often highlighted as playing a crucial role in anchoring the ligand within the active site of the target protein.

Cellular Pathway Interrogation and Mechanistic Studies (in vitro)

Following the characterization of molecular interactions, the focus shifts to understanding the effects of these compounds on cellular functions. In vitro assays using cultured cells are essential for elucidating the mechanism of action and confirming target engagement in a biological context.

Assessment of Modulatory Effects on Cellular Processes (e.g., cell cycle regulation, apoptosis induction, inflammatory pathways)

Derivatives of this compound have demonstrated significant modulatory effects on various cellular processes.

Apoptosis and Cell Proliferation: Potent LSD1 inhibitors derived from a related scaffold were shown to strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.gov In another study, a flavone (B191248) compound incorporating a piperidin-4-yloxy moiety was evaluated for its cytotoxic effects on human MCF-7 breast cancer cell lines. worldscientific.com Mechanistic studies on a dual Mer/c-Met inhibitor, compound 17c , showed it could dose-dependently induce apoptosis in HCT116 cells. preprints.org

Inflammatory Pathways: Compounds designed as NLRP3 inflammasome inhibitors were tested for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. mdpi.com Several compounds from the series showed concentration-dependent inhibition of pyroptosis and IL-1β release, confirming their anti-inflammatory potential at a cellular level. mdpi.com

Gene Expression: LSD1 inhibitors were found to increase cellular methylation of histone H3 lysine 4 (H3K4), a marker for active gene transcription, confirming their on-target effect within cells. nih.gov

Phenotypic Screening Methodologies for Identification of Biological Modulators

The this compound scaffold and its derivatives are well-suited for inclusion in libraries for phenotypic screening due to their structural diversity and potential to interact with a wide range of biological targets. For instance, a three-component phenotypic screening workflow utilizing the schistosomular stage of S. mansoni was developed to identify anti-schistosomal compounds from libraries of known drugs. plos.org Such screens can uncover novel biological activities for existing chemical scaffolds. While direct evidence of "this compound" itself being identified through a phenotypic screen is not prominent, its derivatives are frequently part of the chemical libraries used in these high-throughput approaches to discover new therapeutic agents. plos.orgsmolecule.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivation

The systematic investigation into the structure-activity relationship (SAR) and structure-property relationship (SPR) of "this compound" and its analogs is fundamental to understanding how molecular modifications influence their biological and pharmacological profiles. These studies are crucial for the rational design of new chemical entities with enhanced potency, selectivity, and drug-like properties.

Impact of Substituent Effects on Biological Modulatory Potential

The biological activity of molecules derived from the "this compound" scaffold can be significantly altered by the introduction of various substituents. These modifications can influence the electronic properties, lipophilicity, and steric profile of the compound, thereby affecting its interaction with biological targets.

Research on related structures has demonstrated that the nature and position of substituents on both the aniline and piperidine rings play a critical role in determining biological activity. For instance, in a series of Schiff bases derived from aniline, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) was found to enhance activity against certain bacterial strains, whereas electron-withdrawing groups such as nitro (-NO2) had a different impact. jocpr.com This suggests that the electronic environment of the aniline ring is a key determinant of biological potential. The chemical shifts observed in NMR spectroscopy for Schiff bases with electron-donating or electron-withdrawing substituents on the salicylaldehyde (B1680747) ring further confirm the electronic influence of these groups. jocpr.com

Similarly, modifications to the piperidine moiety can have profound effects. Studies on other piperidine-containing compounds have shown that even small changes to the piperidine ring can lead to significant alterations in biological activity, highlighting the need for precise chemical design. For example, the introduction of a methyl group on the piperidine nitrogen in a related series of compounds was shown to influence receptor binding affinity. In the context of choline (B1196258) transporter inhibitors, benzylic heteroaromatic amide moieties attached to the piperidine were found to be the most potent. nih.gov

The table below summarizes the observed effects of different substituents on the biological activity of analogous molecular scaffolds.

| Compound Series | Substituent | Effect on Biological Activity | Reference |

| Aniline-derived Schiff Bases | Methoxy (-OCH3) | Enhanced antibacterial activity | jocpr.com |

| Aniline-derived Schiff Bases | Nitro (-NO2) | Altered electronic properties, impacting activity | jocpr.com |

| Piperidine Derivatives | Small modifications | Significant alteration of biological activity | |

| Piperidine Derivatives | N-Methyl | Influenced receptor binding affinity | |

| Choline Transporter Inhibitors | Benzylic heteroaromatic amides | Increased potency | nih.gov |

Positional Isomerism and Stereochemical Influence on Target Interaction

The spatial arrangement of functional groups, dictated by positional isomerism and stereochemistry, is a critical factor governing the interaction of "this compound" derivatives with their biological targets.

Positional isomerism, which concerns the different possible locations of a substituent on a molecule, can dramatically affect a compound's biological activity. For example, comparing the 3- and 4-positions for substitution on the piperidine ring can lead to different spatial orientations of the substituent, which in turn may influence how the molecule fits into a receptor's binding pocket. While the molecular weight may not be significantly affected, the change in spatial arrangement can be crucial for receptor binding. Similarly, the position of substituents on the aniline ring can alter the electronic distribution and hydrogen bonding capabilities of the molecule, thereby influencing its biological effect.

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is also of paramount importance. The "this compound" scaffold contains a chiral center at the 4-position of the piperidine ring if the substituents at the 2- and 6-positions are different. For related compounds like (R)-4-(piperidin-3-yl)aniline, the specific stereoisomer (in this case, the R-enantiomer) is noted for its role as an intermediate in the synthesis of pharmaceuticals, highlighting the importance of chirality in biological systems. smolecule.com The different spatial arrangements of enantiomers can lead to significant differences in their binding affinity and efficacy at a given biological target. The rigidity of the piperidine ring itself can also influence both affinity and selectivity for its target. researchgate.net

The following table illustrates the significance of isomerism and stereochemistry in related compounds.

| Structural Feature | Example Compound/Series | Observed Influence | Reference |

| Positional Isomerism | 3- vs. 4-substituted piperidine | May influence receptor binding due to spatial arrangement. | |

| Stereochemistry | (R)-4-(piperidin-3-yl)aniline | The specific (R)-enantiomer is a key pharmaceutical intermediate. | smolecule.com |

| Ring Rigidity | Fentanyl analogs | Piperidine rigidity influences both affinity and selectivity. | researchgate.net |

Rational Design Principles for Enhanced Target Selectivity and Potency

The principles of rational drug design are employed to systematically modify the "this compound" scaffold to improve its potency and selectivity for specific biological targets. This involves a deep understanding of the SAR and SPR data to make informed decisions about molecular modifications.

One key principle is the optimization of the substituents on both the aniline and piperidine rings. For instance, in the development of inhibitors for the presynaptic choline transporter, it was found that 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov This indicates that the piperidine ether linkage is a crucial element for activity. Furthermore, the addition of specific amide moieties, particularly benzylic heteroaromatic amides, led to the most potent compounds in that series. nih.gov

Another strategy involves the use of linker groups to modulate the properties of the molecule. Ether or sulfonyl linkages, for example, can alter the molecular weight, solubility, and electronic profile of a compound compared to a direct bond. The choice of linker can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Furthermore, the concept of "molecular truncation" or "simplification" can be a powerful tool. In the design of kinase inhibitors, truncating a side chain, such as converting an aniline to a methylamine, was used to reduce off-target binding and improve selectivity. osti.gov This highlights that sometimes removing a part of the molecule can be as effective as adding to it.

The table below provides examples of rational design strategies applied to similar scaffolds.

| Design Principle | Modification Strategy | Outcome | Reference |

| Substituent Optimization | Favoring 3-(piperidin-4-yl)oxy over alkyl ethers | Enhanced inhibitory potency | nih.gov |

| Linker Modification | Introduction of ether or sulfonyl linkers | Altered molecular properties for improved profile | |

| Molecular Truncation | Conversion of aniline to methylamine | Increased target selectivity | osti.gov |

| Amide Moiety Addition | Introduction of benzylic heteroaromatic amides | Increased inhibitory potency | nih.gov |

Advanced Research Perspectives and Future Directions

Exploration of Multitarget Ligand Design Strategies

The paradigm of "one-compound-multiple-targets," which underpins the development of multitarget-directed ligands (MTDLs), is a promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. scielo.brnih.gov MTDLs aim to enhance therapeutic efficacy and improve safety profiles by simultaneously modulating multiple relevant biological targets. scielo.brnih.govbenthamscience.com The design of such agents often involves strategies like fusing or linking key pharmacophores from different ligands into a single molecule. nih.govresearchgate.net

The 3-(Piperidin-4-yloxy)aniline scaffold is well-suited for this approach. The aniline (B41778) group can be functionalized to target one protein, while the piperidine (B6355638) nitrogen allows for the introduction of side chains designed to interact with a second target. mdpi.com For example, piperidine-based structures have been successfully developed into MTDLs for Alzheimer's disease by combining cholinesterase inhibition with the modulation of other targets like BACE1 or amyloid-beta aggregation. nih.gov Research on 4-oxypiperidine ethers has also demonstrated their potential as ligands targeting multiple receptors. nih.gov A rational design strategy could involve modifying the this compound core to incorporate functionalities known to interact with synergistic target pairs, as illustrated in the table below.

Table 1: Illustrative Multitarget Design Strategies for this compound Analogs

| Potential Disease Area | Target 1 | Target 2 | Rationale for Multitargeting | Potential Modification to Scaffold |

|---|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) | BACE1 | Combine symptomatic relief (AChE inhibition) with disease-modifying effects (reducing amyloid plaque formation). nih.gov | N-alkylation of piperidine with a fragment targeting the BACE1 active site. |

| Schizophrenia | Dopamine (B1211576) D2 Receptor | Serotonin (B10506) 5-HT2A Receptor | Achieve antipsychotic efficacy with a reduced risk of extrapyramidal side effects. researchgate.net | Acylation or arylation of the aniline nitrogen to mimic known 5-HT2A antagonists. |

| Cancer | Kinase A | Kinase B | Overcome drug resistance by inhibiting both a primary kinase and a compensatory signaling pathway. | Substitution on the aniline ring with a moiety known to bind a second kinase. |

Integration with Systems Chemical Biology Approaches

Systems chemical biology integrates chemical biology, systems biology, and computational analysis to understand how small molecules affect biological systems as a whole. researchgate.netnih.gov This approach relies on using chemical tools to perturb cellular networks and then measuring the system-wide response using 'omics' technologies (e.g., proteomics, metabolomics, transcriptomics). acs.orgdrugtargetreview.com

A library of analogs derived from this compound could serve as a powerful set of chemical tools for such investigations. By systematically varying the substituents on both the piperidine and aniline rings, researchers can generate a collection of molecules with diverse physicochemical properties and, presumably, varied biological activities. Screening this library in cell-based phenotypic assays and analyzing the resulting 'omics' data can help to reconstruct the gene and protein networks that are modulated by this chemical scaffold. nih.gov This approach can uncover novel drug-target interactions and elucidate mechanisms of action, even for compounds whose initial targets are unknown. researchgate.netdrugtargetreview.com For example, a systems-level analysis could reveal that a subset of aniline derivatives consistently perturbs a specific metabolic pathway, providing crucial insights for future drug development. drugtargetreview.com

Advancements in Microfluidic and High-Throughput Synthetic Methodologies

The traditional one-at-a-time synthesis of compounds is a significant bottleneck in drug discovery. nih.gov High-throughput chemistry (HTC) and microfluidics are transforming this landscape by enabling the rapid, parallel synthesis of large compound libraries. spirochem.comacs.org These technologies utilize automation and miniaturization to accelerate reaction screening, optimization, and the production of molecules for biological evaluation. spirochem.comrfi.ac.uknih.govchemspeed.com

Microfluidic systems, in particular, offer precise control over reaction parameters like mixing time and temperature, leading to higher reproducibility and the ability to synthesize materials, such as nanoparticles, with uniform properties. whiterose.ac.ukacs.orgrsc.orgacs.org These advanced synthetic platforms are ideally suited for exploring the chemical space around the this compound core. An automated workflow could be designed to perform key chemical transformations, such as N-alkylation of the piperidine or amide couplings with the aniline, in a 96-well plate format. spirochem.comacs.org This would allow for the efficient generation of hundreds of distinct analogs, which is essential for building a robust structure-activity relationship (SAR) and identifying promising lead compounds. nih.gov The integration of high-throughput synthesis with purification and screening can significantly shorten the design-make-test cycle of drug discovery. nih.gov

Table 2: Comparison of Synthetic Methodologies for Library Generation

| Parameter | Conventional Bulk Synthesis | High-Throughput / Microfluidic Synthesis | Advantage of Advanced Methods |

|---|---|---|---|

| Scale | Grams to kilograms | Micrograms to milligrams | Rapid synthesis with minimal material consumption. acs.org |

| Throughput | 1-10 compounds/week | 100s to 1000s of compounds/week | Accelerated exploration of chemical space. nih.gov |

| Reaction Optimization | Sequential, time-consuming | Parallel screening of conditions | Faster identification of optimal synthetic routes. acs.org |

| Reproducibility | Variable, dependent on manual execution | High, due to precise fluidic control and automation. acs.orgnih.gov | Improved data quality for SAR studies. |

Emerging Applications in Chemical Biology Research and Probe Development

Beyond their potential as therapeutic agents, small molecules are invaluable as chemical probes for dissecting biological processes. nih.govrjeid.comnih.gov A high-quality chemical probe is a potent and selective molecule used to interrogate the function of a specific protein in cells or organisms. nih.govthermofisher.com The development of such a probe is a rigorous process that requires translating a "hit" from a screen into a well-characterized and validated tool compound. annualreviews.orgnih.gov

The this compound scaffold represents a viable starting point for the development of novel chemical probes. For instance, if a high-throughput screen identified an analog of this compound with a desirable biological effect, a medicinal chemistry campaign would be initiated to optimize its properties. This would involve enhancing its potency and selectivity for its primary target while minimizing off-target activities. annualreviews.org An essential component of probe development is the creation of a structurally similar but biologically inactive negative control, which is used to confirm that the observed phenotype is due to the on-target activity of the probe. nih.gov The aniline and piperidine moieties offer multiple points for modification, allowing chemists to fine-tune the molecule's properties to meet the stringent criteria required for a reliable chemical probe. rsc.org

Unexplored Biological Target Identification Initiatives for Analogous Compounds

A significant challenge in modern pharmacology is identifying the specific molecular targets of novel bioactive compounds discovered through phenotypic screening. nih.gov For a compound like this compound or its derivatives, identifying its direct binding partners within the cell is crucial for understanding its mechanism of action and for further development. Research on other aniline derivatives has shown their ability to interact with a range of biological targets, often through pathways that are not fully elucidated. nih.govresearchgate.netmdpi.com

Several powerful techniques exist for target deconvolution. One common approach is to immobilize an analog of the active compound onto a solid support (e.g., beads) to create an affinity matrix. This matrix can then be used to "pull down" its binding partners from cell lysates, which are subsequently identified by mass spectrometry. Another strategy, known as activity-based protein profiling (ABPP), uses reactive probes that covalently bind to their targets, allowing for their enrichment and identification. The aniline group of the this compound scaffold could potentially be modified to incorporate a photoreactive group or a mild electrophile to facilitate such covalent capture methods. Identifying the targets for this class of compounds could reveal novel biological pathways and provide new avenues for therapeutic intervention.

Q & A

What are the standard synthetic routes for 3-(Piperidin-4-yloxy)aniline, and how can reaction conditions be optimized for yield improvement?

(Basic)

The synthesis typically involves nucleophilic aromatic substitution between 4-hydroxypiperidine derivatives and halogenated anilines. Optimization strategies include using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base at 80–100°C for 12–24 hours. Monitoring reaction progress via TLC or HPLC helps identify optimal termination points. Recent studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining >75% yield .

What spectroscopic and crystallographic methods are most effective for characterizing this compound's structural conformation?

(Basic)

Multi-nuclear NMR (¹H, ¹³C, DEPT-135) resolves piperidine ring puckering and aniline substitution patterns. X-ray crystallography remains definitive for absolute configuration determination, requiring single crystals grown via slow vapor diffusion (e.g., ethanol/water systems). Comparative analysis of experimental vs. DFT-calculated IR spectra validates hydrogen bonding networks .

How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under accelerated conditions?

(Advanced)

Conduct forced degradation studies using HCl/NaOH buffers (pH 1–13) at 40°C for 72 hours. Analyze samples via UPLC-QTOF-MS to identify degradation pathways:

- Acidic conditions : N–O bond cleavage yielding piperidin-4-ol and 3-aminophenol.

- Alkaline conditions : Oxidative dimerization forming azo derivatives.

Kinetic modeling (Arrhenius plots) predicts shelf-life under various storage conditions .

What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

(Advanced)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level effectively model electron density distributions and frontier molecular orbitals. Molecular dynamics simulations (e.g., AMBER force fields) predict solvation effects and ligand-receptor binding affinities. Validate computational results against experimental crystallographic data to refine parameters .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

(Advanced)

Implement standardized assay protocols (e.g., fixed concentration ranges, controlled ATP levels in kinase assays) to minimize variability. Cross-validate results using orthogonal techniques:

Compare receptor binding affinities via SPR (surface plasmon resonance) and radioligand displacement.

Confirm cellular uptake rates using fluorescence-tagged analogs.

Meta-analysis of dose-response curves from ≥3 independent studies identifies statistically significant trends .

What analytical methods are recommended for quantifying this compound in complex matrices?

(Advanced)

Develop a validated HPLC-DAD method with a C18 column (3.5 µm, 150 × 4.6 mm) and mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Use LC-MS/MS in MRM mode for trace-level detection (LOD < 0.1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects in biological samples .

What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

(Advanced)

Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization. Asymmetric catalysis using BINAP-Ru complexes achieves >90% enantiomeric excess. Monitor chiral purity via chiral HPLC (Chiralpak IA column) or circular dichroism spectroscopy .

How does the compound’s piperidine-oxyaniline scaffold influence its interactions with biological targets?

(Advanced)

The piperidine moiety enhances membrane permeability, while the oxyaniline group facilitates hydrogen bonding with catalytic residues (e.g., kinase ATP-binding pockets). Molecular docking studies (AutoDock Vina) combined with mutagenesis experiments identify critical binding residues. Compare SAR (structure-activity relationship) profiles with analogs like 4-(pyridin-2-yloxy)aniline to refine target selectivity .

What safety protocols are essential given limited toxicity data for this compound?

(Basic)

Assume acute toxicity (LD50 < 500 mg/kg) based on structural analogs (e.g., 4-fluoro-3-chloroaniline). Use fume hoods, nitrile gloves, and chemical goggles during handling. Store under nitrogen at –20°C to prevent oxidation. Acute exposure protocols:

How can researchers design coordination complexes using this compound for catalytic applications?

(Advanced)

Leverage the aniline nitrogen and piperidine oxygen as bidentate ligands. Synthesize Pt(II) complexes via reflux with K2PtCl4 in ethylene glycol (120°C, 6 hrs). Characterize catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS. Compare turnover numbers with pyridine-based ligands to assess efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.